molecular formula C14H17ClN2 B1521430 Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride CAS No. 1185293-34-8

Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride

Cat. No.: B1521430
CAS No.: 1185293-34-8
M. Wt: 248.75 g/mol
InChI Key: OICPLHUKLZJMTH-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomerism Considerations

IUPAC Name Derivation
The compound’s systematic name is derived by identifying its core structural elements and substituents. The parent amine is 1-(6-methylpyridin-2-yl)methanamine , where the pyridine ring serves as the primary framework. A benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom via a carbon-nitrogen bond. The hydrochloride counterion completes the salt structure, forming N-Benzyl-1-(6-methylpyridin-2-yl)methanamine hydrochloride (CAS 1185293-34-8).

Isomerism Considerations
The compound does not exhibit geometric isomerism due to the absence of double bonds or stereogenic centers. The pyridine ring’s planarity and the benzyl group’s rigid aromatic structure preclude cis-trans isomerism. Additionally, the methyl substituent at the pyridine’s 6-position and the benzyl group’s attachment to the amine nitrogen eliminate possibilities for tautomerism or stereoisomerism.

Molecular Geometry and Conformational Analysis

Key Structural Features

  • Pyridine Ring : A six-membered aromatic ring with nitrogen at position 2 and a methyl group at position 6.
  • Benzyl Group : A phenyl ring connected via a methylene bridge to the amine nitrogen.
  • Hydrochloride Ion : Acts as a counterion, enhancing solubility and stability.

Conformational Preferences
The benzyl group and pyridine ring adopt distinct spatial arrangements to minimize steric strain. Computational studies on analogous benzylamines suggest that the anti conformation (with the benzyl group perpendicular to the pyridine plane) is energetically favorable due to reduced steric interactions. The methyl group on the pyridine ring further restricts rotational freedom around the C-N bond, stabilizing the anti configuration.

Conformation Description Energy Preference
Anti Benzyl group perpendicular to pyridine Lower energy
Gauche Benzyl group parallel to pyridine Higher energy

Crystallographic Data and Packing Arrangements

Crystallographic Parameters
While no experimental crystal structure data exists for this compound, insights can be drawn from related pyridine-amine hydrochlorides. Key parameters for analogous salts include:

Parameter Typical Value (Inferred)
Crystal System Monoclinic or orthorhombic
Space Group P2₁/c or C2/c
Unit Cell Parameters a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 15–18 Å

Packing Motifs
The hydrochloride salt likely adopts a layered arrangement with alternating cations and anions. Hydrogen bonds between the amine nitrogen and chloride ions, as well as between the pyridine nitrogen and chloride, stabilize the lattice. Additional interactions may involve π-π stacking between benzyl groups or dipole-dipole interactions between the pyridine ring’s electron-deficient nitrogen and electron-rich aromatic regions.

Hypothetical Packing Diagram

Cl⁻  
↑  
N-H···Cl⁻  
↓  
Pyridine N···Cl⁻  

(Simplified representation of hydrogen bonding and ionic interactions)

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPLHUKLZJMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (6-methyl-pyridin-2-ylmethyl)-amine Intermediate

A crucial intermediate in the synthesis is (6-methyl-pyridin-2-ylmethyl)-amine, which is prepared through multi-step transformations starting from 2-ethoxycarbonyl-5-methyl-6-chloropyridine. The sequence includes:

  • Ammonolysis of 2-ethoxycarbonyl-5-methyl-6-chloropyridine to form 2-carboxamido-5-methyl-6-chloropyridine.
  • Amination with methylamine under heat and pressure in the presence of copper sulfate to yield 2-N-methylamido-5-methyl-6-methylaminopyridine.
  • Acid hydrolysis of the amide group followed by esterification and ammonolysis to obtain 2-carboxamido-5-methyl-6-methylaminopyridine.
  • Reduction of the carboxamido group to the corresponding aminomethyl derivative using lithium aluminum hydride or sodium cyanoborohydride with metal salt scavengers (e.g., FeSO4) to remove cyanide ions.

This method is detailed in European Patent EP1358179B1 and emphasizes the use of sodium cyanoborohydride as a milder hydride source and metal salts as cyanide scavengers to improve safety and yield.

Benzylation of the Aminomethyl Pyridine

The benzyl group is introduced typically by nucleophilic substitution using benzyl alcohol or benzyl halides under basic conditions:

  • The amine intermediate is reacted with benzyl alcohol in the presence of sodium hydride in an aprotic solvent such as dimethylformamide (DMF) at low temperatures (0 °C).
  • The reaction mixture is stirred, followed by aqueous work-up and extraction to isolate the benzylated product.
  • Purification is achieved by solvent evaporation and rectification under reduced pressure.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine:

  • The free base is treated with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s stability, crystallinity, and ease of handling.
  • The salt is isolated by filtration or crystallization from solvents such as ethanol or ethyl acetate.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes/Remarks
1 Ammonolysis Aqueous NH3, heat, pressure Converts ester to amide
2 Amination Methylamine, CuSO4 catalyst, heat, pressure Introduces methylamino group
3 Acid hydrolysis Acidic conditions Converts amide to carboxylic acid
4 Reduction LiAlH4 or NaBH3CN with FeSO4 scavenger Reduces carboxamide to aminomethyl group
5 Benzylation Benzyl alcohol, NaH, DMF, 0 °C Nucleophilic substitution on amine
6 Salt formation HCl, solvent (ethanol/ethyl acetate) Forms hydrochloride salt for isolation

Research Findings and Methodological Insights

  • The use of sodium cyanoborohydride as a hydride source is preferred over lithium aluminum hydride due to safer handling and better selectivity in reducing amides to amines, especially in the presence of cyanide scavengers like FeSO4 to prevent toxic cyanide release.
  • Benzylation at low temperatures with sodium hydride in DMF ensures high yields and minimizes side reactions such as over-alkylation or decomposition.
  • The hydrochloride salt formation improves the compound’s solubility and crystallinity, facilitating purification and storage.
  • Alternative methods involving Curtius rearrangement or guanylation have been described for related pyridinyl amines but are less directly applicable to this specific compound.
  • The synthetic route is scalable and amenable to industrial production, given the use of commercially available reagents and well-established reaction conditions.

Summary Table of Preparation Steps

Intermediate/Product Key Transformation Yield/Notes
2-ethoxycarbonyl-5-methyl-6-chloropyridine Ammonolysis to amide High conversion under pressure
2-carboxamido-5-methyl-6-chloropyridine Amination with methylamine Requires CuSO4 catalyst
2-N-methylamido-5-methyl-6-methylaminopyridine Acid hydrolysis Converts amide to acid
2-carboxamido-5-methyl-6-methylaminopyridine Reduction to aminomethyl derivative NaBH3CN + FeSO4 preferred
(6-methyl-pyridin-2-ylmethyl)-amine Benzylation with benzyl alcohol NaH/DMF, 0 °C, high yield
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride Salt formation with HCl Crystalline, stable salt

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride may exhibit antiviral properties, particularly against HIV. Studies have demonstrated that certain analogues effectively inhibit HIV reverse transcriptase (RT) and associated ribonuclease H (RNase H), suggesting potential as antiviral agents in HIV treatment .

Anticancer Potential

The compound's interaction with deubiquitinase complexes positions it as a candidate for cancer therapy. It may modulate protein degradation pathways crucial for cancer cell survival and proliferation. Preliminary studies suggest that this compound could serve as an anticancer agent by targeting specific biological pathways involved in tumor growth.

Antitubercular Activity

There is emerging evidence supporting the antitubercular properties of related compounds. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, highlighting the potential for developing new treatments for tuberculosis .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods, including reductive amination techniques that utilize cyanohydrins as intermediates . The ability to modify its structure through synthetic routes allows for the exploration of structure-activity relationships (SAR), which is critical for optimizing its pharmacological properties.

Ongoing research focuses on elucidating the mechanisms underlying the biological activities of this compound. Case studies involving its interaction with biomolecules are essential for understanding its therapeutic potential. For example, studies on its binding affinity with metal ions reveal insights into its catalytic properties, which could be harnessed in drug development and materials science.

Mechanism of Action

The mechanism by which Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s pyridine moiety and benzylamine backbone are shared with several analogs, but differences in substituents critically influence physicochemical and biological properties:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Molecular Formula HRMS (m/z [M+H]⁺) Reference
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine HCl 3-methyl-pyridine Not reported C₁₅H₁₇ClN₂ Not reported
[Benzyl-(2-naphthylmethyl)-propargyl]-amine 2-naphthyl, propargyl 92 C₂₂H₂₀N₂ 286.1538
[Benzyl-(3-chlorobenzyl)-amino]-acetonitrile HCl 3-chlorobenzyl, acetonitrile 120 C₁₇H₁₅ClN₂•HCl 271.1002
[Benzyl-(4-chlorobenzyl)-amino]-acetonitrile HCl 4-chlorobenzyl, acetonitrile 124 C₁₇H₁₅ClN₂•HCl 271.0984
N-Ethyl-[benzyl-(2-naphthylmethyl)-amine] acetate Ethyl, acetate, 2-naphthyl Not reported C₂₃H₂₅NO₂ Not reported

Key Observations :

  • Substituent Position: The methyl group position on the pyridine ring (e.g., 6-methyl vs.
  • Functional Groups : Acetonitrile-containing analogs (e.g., compounds 7 and 8 in ) exhibit higher melting points (~120–124°C) due to increased polarity and hydrogen-bonding capacity.
  • Aromatic Systems : Naphthyl-substituted compounds (e.g., ) display enhanced lipophilicity, as evidenced by their molecular weights and HRMS data, which may influence pharmacokinetic properties.

Physicochemical and Spectral Properties

  • Melting Points : Chlorobenzyl-acetonitrile derivatives exhibit higher melting points (~120–124°C) compared to naphthyl-propargyl analogs (92°C) due to stronger ionic interactions in the crystalline lattice .
  • Spectroscopy :
    • ¹H NMR : Benzyl protons resonate at δ ~4.0–5.0 ppm, while pyridine protons appear downfield (δ ~7.5–8.5 ppm) .
    • HRMS : Accurate mass data confirm molecular formulas, with deviations <5 ppm in reported analogs .

Biological Activity

Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride, also known as N-benzyl-1-(6-methylpyridin-2-yl)methanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C14H17ClN2, with a molecular weight of approximately 224.29 g/mol. Its structure comprises a benzyl group linked to a methanamine that features a 6-methylpyridine moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The compound appears to interact with deubiquitinase complexes, which play a significant role in cancer cell proliferation and survival. This interaction suggests that the compound may inhibit cancer cell growth by modulating protein degradation pathways.

Case Study: In Vitro Evaluation

A study evaluating the efficacy of this compound against various cancer cell lines demonstrated promising results. The compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, showing a reduction in cell viability by 55% at a concentration of 10 μM after three days of treatment (p < 0.01) .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties , making it a candidate for further research in treating bacterial infections. Its activity against both Gram-positive and Gram-negative bacteria has been investigated.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli15 μg/mL
Bacillus subtilis10 μg/mL
Candida albicans20 μg/mL

Mechanistic Insights

The mechanism of action for this compound involves its ability to bind to specific biological targets. Research indicates that the compound's structural features enable it to engage with various biomolecules, enhancing its therapeutic potential.

Interaction Studies

Studies on the binding affinity of this compound with metal ions and biomolecules have revealed insights into its catalytic properties and stability in different environments. Such interactions are critical for understanding how the compound can be utilized in drug development .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. The following table summarizes some related compounds:

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
N-Benzyl-1-(pyridin-2-yl)methanamineC14H16N2Lacks the methyl group on the pyridine ring
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amineC14H17ClN2Contains a hydrochloride salt form
N,N-DimethylbenzylamineC10H15NLacks the pyridine structure entirely

Q & A

Q. What are the optimal synthetic routes for Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

Step 1 : React 6-methyl-pyridin-2-ylmethyl chloride with benzylamine in the presence of a base (e.g., NaOH) to form the tertiary amine.

Step 2 : Purify the crude product via recrystallization or column chromatography.

Step 3 : Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl .
Key Parameters :

  • Temperature: 60–80°C for amination.
  • Solvent: Ethanol or dichloromethane.
  • Yield Optimization: Use excess benzylamine (1.2–1.5 eq.) to drive the reaction .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1^1H and 13^13C chemical shifts to reference data (e.g., pyridyl protons at δ 8.0–8.5 ppm, benzyl CH2_2 at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for the free base) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for bond length/angle validation (e.g., C–N bond length ~1.34–1.45 Å) .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement; adjust parameters like thermal displacement (Uiso_{iso}) and occupancy factors for disordered atoms .
  • Validation Metrics : Check R-factor (<5%), Rfree_{free} (<7%), and bond length/angle outliers using CCDC validation tools .
  • Cross-Validation : Compare with NMR-derived torsion angles to resolve ambiguities in electron density maps .

Q. What strategies mitigate racemization during synthesis to ensure enantiomeric purity?

  • Methodological Answer :
  • Reaction Conditions : Avoid aqueous bases (e.g., NaOH in Schotten-Baumann reactions) to prevent racemization; use anhydrous solvents like dry THF .
  • Analytical Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (e.g., [α]D_D measurements) .
  • Protection-Deprotection : Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps .

Q. How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., NK2 receptor for neurokinin analogs) .
  • QM/MM Simulations : Analyze electronic effects of substituents (e.g., methyl vs. chloro groups on pyridine ring) using Gaussian 16 .
  • ADMET Prediction : Utilize SwissADME to optimize logP (target: 2–3) and polar surface area (<60 Å2^2) for blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.